molecular formula C11H13NO5 B117024 Tert-butyl 2-hydroxy-5-nitrobenzoate CAS No. 155388-63-9

Tert-butyl 2-hydroxy-5-nitrobenzoate

Cat. No. B117024
CAS RN: 155388-63-9
M. Wt: 239.22 g/mol
InChI Key: RAYDAZNGWRHBJP-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-5-nitrobenzoate is a chemical compound with the molecular formula C11H13NO5 . It contains a total of 30 bonds, including 17 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic nitro group, and 1 aromatic hydroxyl .


Synthesis Analysis

The synthesis of Tert-butyl 2-hydroxy-5-nitrobenzoate involves the use of Dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in dry tert-butanol. The mixture is stirred overnight and filtered to remove dicyclohexylurea (DCU) formed. The solvents are then removed under reduced pressure to afford the product as a yellow oil. This oil is then flash columned using dichloromethane: ethyl acetate (90:10) to yield the product as pale yellow crystals .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-hydroxy-5-nitrobenzoate includes a six-membered aromatic ring, an ester group, a nitro group, and a hydroxyl group . The molecule has a total of 30 bonds, including 17 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds .


Physical And Chemical Properties Analysis

Tert-butyl 2-hydroxy-5-nitrobenzoate has a molecular weight of 239.22 g/mol . It contains a total of 30 bonds, including 17 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds .

Scientific Research Applications

Photolytic Reactions

Tert-butyl 2-hydroxy-5-nitrobenzoate, a derivative of o-Nitro-tert.-butylbenzoles, undergoes photolytic reactions that produce various compounds. A study demonstrated the light-induced formation of 1-Hydroxy-3.3-dimethyl-2(3H)-indolones from such compounds, highlighting the potential of tert-butyl 2-hydroxy-5-nitrobenzoate in photochemical applications (Döpp, 1971).

Magnetic Materials

In the synthesis of organic magnetic materials, tert-butyl 2-hydroxy-5-nitrobenzoate-related compounds have been used. For example, nitroxide radicals like 5(6)-chloro-2-(N-tert-butyl-N-aminoxyl)benzimidazole exhibit dimeric antiferromagnetic exchange, demonstrating the compound's role in the study of hydrogen bonds and their impact on magnetic properties (Ferrer et al., 2001).

Long-distance Magnetic Interaction

Tert-butyl 2-hydroxy-5-nitrobenzoate derivatives have been employed to study long-distance magnetic interactions in copper dimers. This research involved comparing metal-radical interactions and exploring spin-polarization mechanisms, thus contributing to the understanding of magnetic properties in complex chemical structures (Jung et al., 2009).

Antioxidant and Light Stabilizing Properties

The compound's derivatives are also significant in the study of antioxidants and light stabilizers. Investigations have shown that certain tert-butyl derivatives react with phenoxy radicals, forming products that stabilize against oxidative stress, which is crucial in polymer degradation and stability studies (Carloni et al., 1993).

properties

IUPAC Name

tert-butyl 2-hydroxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-11(2,3)17-10(14)8-6-7(12(15)16)4-5-9(8)13/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYDAZNGWRHBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437235
Record name TERT-BUTYL 2-HYDROXY-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-hydroxy-5-nitrobenzoate

CAS RN

155388-63-9
Record name TERT-BUTYL 2-HYDROXY-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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